![molecular formula C12H9ClN4S B2771166 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 339106-37-5](/img/structure/B2771166.png)
4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
作用机制
Target of Action
The primary target of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound has been shown to have significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells . This compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
生化分析
Biochemical Properties
It is known that this compound is stable under normal temperature and pressure, and it is soluble in organic solvents such as ethanol and dichloromethane
Molecular Mechanism
Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may inhibit protein kinases, which play pivotal roles in regulating various essential cellular processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-amino-5-mercapto-1-phenylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of 4-amino or 4-thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl derivatives.
科学研究应用
4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
4-Chloro-1-phenylpyrazolo[3,4-d]pyrimidine: Lacks the methylsulfanyl group but shares the core structure.
6-Methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine: Lacks the chloro group but has similar properties.
4-Chloro-6-methylsulfanylpyrazolo[3,4-d]pyrimidine: Lacks the phenyl group but retains the chloro and methylsulfanyl groups.
Uniqueness
4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications.
属性
IUPAC Name |
4-chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-15-10(13)9-7-14-17(11(9)16-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSZJPTXYXVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)
![N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2771086.png)
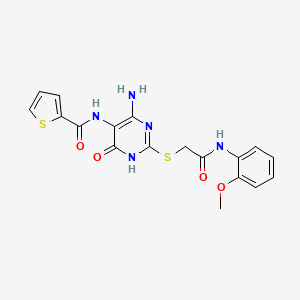
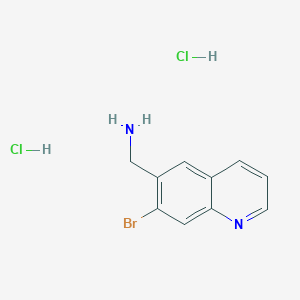
![8-[(dibenzylamino)methyl]-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771090.png)
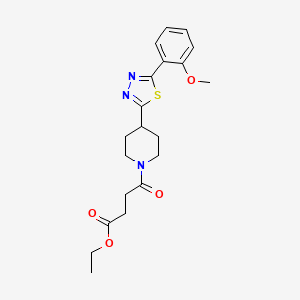
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771092.png)
![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)
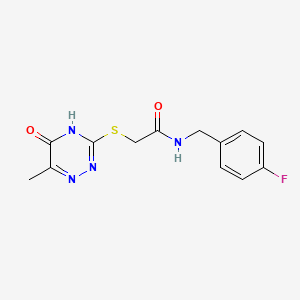
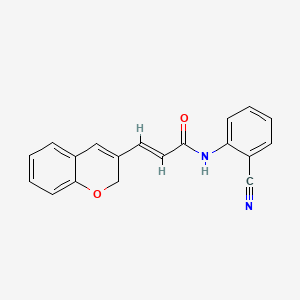
![3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)

![3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)
